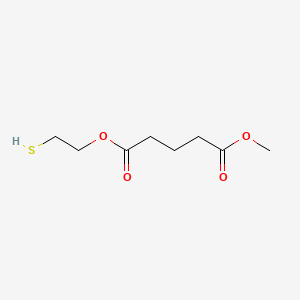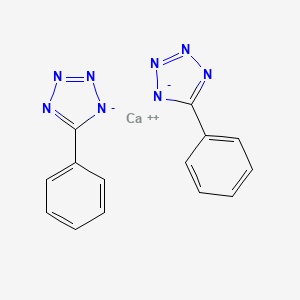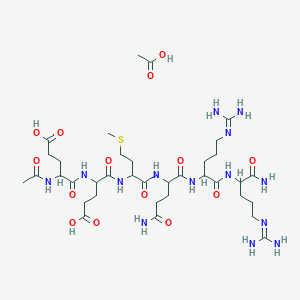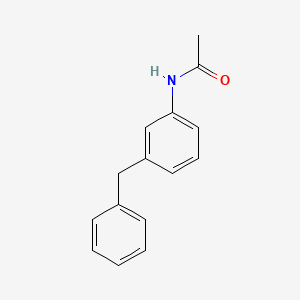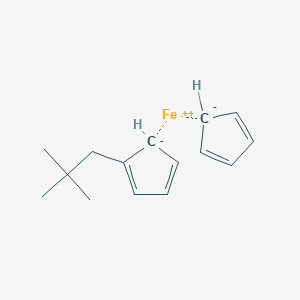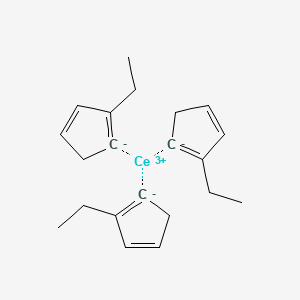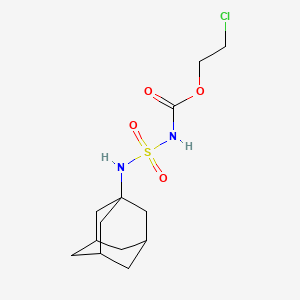
Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4'-fluoro-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4’-fluoro-, hydrochloride is a synthetic compound that belongs to the class of butyrophenones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structure of this compound includes a piperidine ring, a phenyl group, and various substituents that contribute to its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone to form a β-hydroxy ketone.
Reduction: Using reducing agents like sodium borohydride to convert ketones to alcohols.
Substitution Reactions: Introducing substituents such as chlorine and fluorine through halogenation reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis using automated reactors. The process may include:
Batch Processing: Sequential addition of reagents and catalysts.
Continuous Flow Synthesis: Continuous introduction of reactants into a reactor for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation reactions can introduce or replace halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine, fluorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it may be used to study receptor interactions and signal transduction pathways.
Medicine
Medicinally, butyrophenone derivatives are known for their antipsychotic properties. This compound may be investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry
Industrially, it can be used in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of butyrophenone derivatives typically involves interaction with neurotransmitter receptors in the brain. These compounds may act as antagonists at dopamine receptors, thereby modulating neurotransmission and exerting antipsychotic effects. The specific molecular targets and pathways involved can vary depending on the compound’s structure.
相似化合物的比较
Similar Compounds
Haloperidol: A well-known butyrophenone antipsychotic.
Droperidol: Another butyrophenone used as an antiemetic and antipsychotic.
Trifluperidol: A potent antipsychotic with a similar structure.
Uniqueness
The uniqueness of Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4’-fluoro-, hydrochloride lies in its specific substituents, which may confer distinct pharmacological properties compared to other butyrophenones.
属性
CAS 编号 |
57257-41-7 |
|---|---|
分子式 |
C28H30Cl2FNO2 |
分子量 |
502.4 g/mol |
IUPAC 名称 |
4-[4-[(4-chlorophenyl)-hydroxy-phenylmethyl]piperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C28H29ClFNO2.ClH/c29-25-12-10-23(11-13-25)28(33,22-5-2-1-3-6-22)24-16-19-31(20-17-24)18-4-7-27(32)21-8-14-26(30)15-9-21;/h1-3,5-6,8-15,24,33H,4,7,16-20H2;1H |
InChI 键 |
ITNIXNNCCRHPRB-UHFFFAOYSA-N |
规范 SMILES |
C1C[NH+](CCC1C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


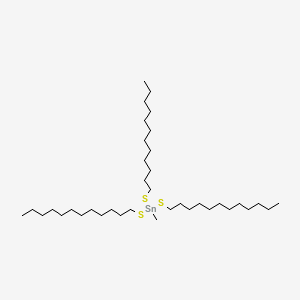
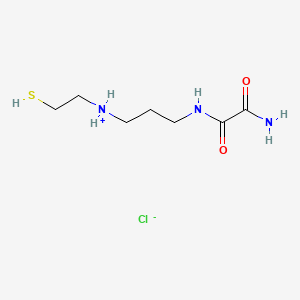
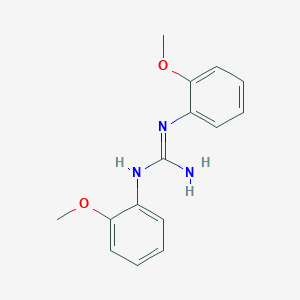
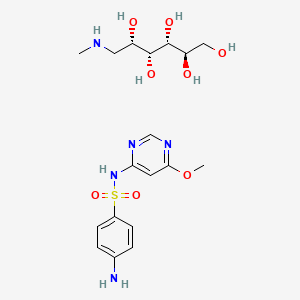
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
